Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
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Overview
Description
Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorosulfonyl group, a carbonyl group, and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves the introduction of the fluorosulfonyl group into the isoindole framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals.
Industrial Production Methods
the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons is a plausible approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl fluorides, while substitution reactions can produce a range of functionalized isoindole derivatives .
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with molecular targets through its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their function. The compound’s isoindole ring also plays a role in stabilizing these interactions and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Biological Activity
Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula: C10H10FNO4S
- Molecular Weight: 253.25 g/mol
- IUPAC Name: this compound
The structure consists of an isoindole core with a fluorosulfonyl group, which is known to enhance reactivity and biological interaction potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant inhibitory effects against various bacterial strains.
Bacterial Strain | Inhibition Concentration (IC50) |
---|---|
Staphylococcus aureus | 5 µM |
Escherichia coli | 10 µM |
Pseudomonas aeruginosa | 15 µM |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have indicated that the compound can induce apoptosis in certain types of cancer cells. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 7.5 | Induction of apoptosis via caspase activation |
MCF7 (breast cancer) | 12.0 | Cell cycle arrest at G2/M phase |
A549 (lung cancer) | 9.0 | Inhibition of mitochondrial respiration |
These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells, highlighting its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes: The fluorosulfonyl group may interact with specific enzymes involved in cellular metabolism, disrupting normal function.
- Alteration of Cell Signaling Pathways: The compound may interfere with signaling pathways that regulate cell proliferation and survival.
Case Studies
A notable case study involved the administration of this compound in animal models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound may have therapeutic potential in oncology.
Properties
Molecular Formula |
C10H8FNO5S |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
methyl 5-fluorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate |
InChI |
InChI=1S/C10H8FNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13) |
InChI Key |
RBMNAXKOYWDHGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)F)C(=O)N1 |
Origin of Product |
United States |
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